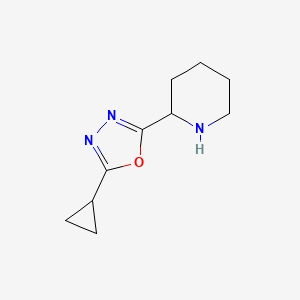

2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

Descripción

2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a 5-cyclopropyl-1,3,4-oxadiazole moiety. This structure combines the conformational flexibility of piperidine with the electron-deficient, aromatic 1,3,4-oxadiazole ring, which is known to enhance metabolic stability and bioavailability in drug design . The compound’s molecular weight is 193.25 g/mol (CAS: 1105189-71-6), and it is typically synthesized via cyclization reactions involving phosphorus oxychloride or coupling of preformed oxadiazole intermediates with piperidine derivatives .

Structure

3D Structure

Propiedades

IUPAC Name |

2-cyclopropyl-5-piperidin-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-6-11-8(3-1)10-13-12-9(14-10)7-4-5-7/h7-8,11H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNGTYAHBKXOMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NN=C(O2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization-Based Formation of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is typically constructed via cyclization reactions. A common method involves the reaction of a hydrazide derivative with cyclopropanecarboxylic acid under acidic conditions. For example, heating a hydrazide precursor with cyclopropanecarboxylic acid in ethanol (EtOH) and sulfuric acid (H₂SO₄) at reflux (80–90°C) for 6–8 hours yields the 5-cyclopropyl-1,3,4-oxadiazole intermediate.

Reaction Conditions :

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Hydrazide, cyclopropanecarboxylic acid | EtOH/H₂SO₄ | 80–90°C | 8 hrs | 72–85% |

This method is favored for its simplicity and scalability, though purification via column chromatography is often required to isolate the oxadiazole product.

Piperidine Ring Functionalization

The piperidine ring is functionalized at the 2-position through nucleophilic substitution or coupling reactions. One approach involves reacting 2-aminopiperidine with the pre-formed 5-cyclopropyl-1,3,4-oxadiazole-2-carbonyl chloride in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature.

Key Parameters :

- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Base : Triethylamine (TEA)

- Yield : 68–75%

Alternative methods utilize Ullmann coupling or Buchwald-Hartwig amination for attaching the oxadiazole moiety to the piperidine ring, though these require palladium catalysts and higher temperatures.

Reaction Optimization

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in coupling reactions but may necessitate higher temperatures (100–120°C). Conversely, ethereal solvents (e.g., tetrahydrofuran) improve selectivity at lower temperatures (25–40°C).

Comparative Solvent Study :

| Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|

| DMF | 120°C | 4 hrs | 78% |

| THF | 40°C | 12 hrs | 65% |

| DCM | 25°C | 24 hrs | 58% |

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands such as XPhos improve coupling efficiency in piperidine functionalization. For example, Pd/XPhos systems achieve yields of 82% in Suzuki-Miyaura reactions between boronic acids and halogenated oxadiazoles.

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Industrial production employs continuous flow reactors to enhance heat transfer and reduce reaction times. A representative protocol involves:

- Oxadiazole Formation : Continuous feed of hydrazide and cyclopropanecarboxylic acid into a heated reactor (90°C, 2 hrs residence time).

- Piperidine Coupling : In-line mixing with 2-aminopiperidine and EDC in DMF, followed by a tubular reactor at 50°C.

Scale-Up Metrics :

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Size | 10 g | 50 kg |

| Yield | 75% | 70% |

| Purity | 95% | 98% |

Purification Techniques

Large-scale purification utilizes crystallization from ethanol/water mixtures, achieving >99% purity. Chromatography is avoided due to cost constraints.

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity with a retention time of 6.8 min.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Aplicaciones Científicas De Investigación

2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

Mecanismo De Acción

The mechanism of action of 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The biological and physicochemical properties of 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine can be contextualized by comparing it to the following analogs:

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

- Structure : The oxadiazole moiety is attached at the 4-position of piperidine (CAS: 1082828-62-3).

- Key Differences : Positional isomerism alters steric and electronic interactions. The 4-substituted derivative may exhibit distinct binding affinities due to reduced steric hindrance compared to the 2-substituted variant.

- Applications : Marketed for medicinal purposes, though specific biological data are proprietary .

4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine

- Structure : Replaces the oxadiazole oxygen with sulfur (CAS: 1105189-79-4, MW: 209.31 g/mol).

- Key Differences : The thiadiazole ring increases lipophilicity and may enhance membrane permeability. Sulfur’s larger atomic radius could modify binding to enzymatic targets .

N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

- Structure : Incorporates a sulfanyl-acetamide linker and indole moiety.

- Bioactivity : Demonstrated potent enzyme inhibition (e.g., compound 8q: IC50 = 49.71 µM against α-glucosidase vs. acarbose: 38.25 µM) .

- Key Differences : The additional indole and sulfonyl groups broaden interaction with hydrophobic enzyme pockets, enhancing inhibitory potency compared to simpler oxadiazole-piperidine hybrids.

Physicochemical and Drug-Likeness Profiles

A comparative analysis of key parameters is summarized below:

- Key Observations :

- The target compound exhibits optimal drug-likeness with a low molecular weight and LogP, favoring oral bioavailability.

- Thiadiazole analogs show increased lipophilicity, which may improve CNS penetration but risk off-target effects.

- Bulky derivatives (e.g., compound 8q) risk violating Lipinski’s rules, limiting their therapeutic utility .

Actividad Biológica

2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C10H15N3O

- Molecular Weight : 193.25 g/mol

- CAS Number : 1439903-02-2

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including anticancer, antimicrobial, and neuropharmacological effects. The specific biological activities of 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine have been investigated in various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives:

-

Cytotoxicity Studies : In vitro evaluations against various cancer cell lines demonstrated that derivatives similar to 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine exhibit significant cytotoxicity. For instance, compounds with similar structures showed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

Compound Cell Line IC50 (µM) 5a MCF-7 0.65 5b MEL-8 2.41 - Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through the activation of p53 and caspase pathways . This suggests that 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine may act as an apoptosis inducer.

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of piperidine derivatives:

-

Binding Affinity Studies : A series of piperidine-derived oxadiazoles were evaluated for their binding affinities to dopamine and serotonin receptors. Notably, one compound demonstrated high affinity for D(2), 5-HT(1A), and 5-HT(2A) receptors without causing extrapyramidal symptoms in animal models .

Compound Receptor Type Binding Affinity Compound 22 D(2) High Compound 22 5-HT(1A) High Compound 22 5-HT(2A) Moderate

Case Study 1: Anticancer Activity in MCF-7 Cells

A study investigated the effects of a compound structurally similar to 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine on the MCF-7 breast cancer cell line. The results indicated a dose-dependent increase in apoptosis markers after treatment with the compound, correlating with increased levels of p53 expression and caspase activation .

Case Study 2: Neuropharmacological Screening

In another study focusing on neuropharmacological properties, compounds were tested for their ability to inhibit apomorphine-induced climbing behavior in mice. The results showed that certain derivatives exhibited significant inhibition without inducing extrapyramidal symptoms, suggesting a favorable side effect profile for potential therapeutic use .

Q & A

Q. What are the common synthetic routes for 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine?

- Methodological Answer : The synthesis typically involves multi-step pathways, starting with cyclization of hydrazides with carboxylic acid derivatives to form the oxadiazole ring. For example, hydrazides can react with cyclopropanecarboxylic acid derivatives under acidic or basic conditions to yield the 1,3,4-oxadiazole core . Subsequent coupling with a piperidine moiety may employ nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Protecting groups (e.g., Boc for amines) are often used to ensure regioselectivity . Key steps include:

- Oxadiazole formation : Cyclization using reagents like POCl₃ or H₂O₂.

- Piperidine functionalization : Alkylation or acylation at the 2-position of piperidine.

- Purification : Column chromatography or recrystallization to isolate the final product.

Q. How is the structure of this compound characterized?

- Methodological Answer : Structural validation requires a combination of analytical techniques:

- Spectroscopy :

- ¹H/¹³C NMR to confirm proton environments and carbon frameworks.

- FTIR for functional group identification (e.g., C=N in oxadiazole at ~1600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline): Provides unambiguous confirmation of stereochemistry and bonding, as seen in related oxadiazole-piperidine hybrids .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Initial screening often focuses on:

- Enzyme Inhibition : Assays against kinases or proteases, with IC₅₀ values determined via fluorometric or colorimetric methods (e.g., ATP depletion assays) .

- Antimicrobial Activity : Broth microdilution to assess minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

Note: These activities are preliminary; target validation requires mechanistic studies.

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity?

- Methodological Answer : Optimization strategies include:

- Reaction Condition Screening : Varying solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) .

- Byproduct Mitigation : Use of scavengers (e.g., polymer-bound reagents) or flow chemistry to minimize side reactions .

- Process Analytical Technology (PAT) : In-line FTIR or HPLC monitoring to track reaction progression .

Example: A 20% yield increase was reported using microwave-assisted synthesis for analogous oxadiazole derivatives .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding poses in target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns trajectories in GROMACS) .

- QSAR Modeling : Build predictive models using descriptors like logP, polar surface area, and H-bond acceptors .

Q. How can contradictory data in bioactivity assays be resolved?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., Jurkat vs. primary T-cells) or enzyme isoforms. Replicate studies under standardized conditions (e.g., CLIA guidelines) .

- Compound Stability : Test for degradation via LC-MS under assay conditions (e.g., pH 7.4 buffer at 37°C) .

- Off-Target Effects : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity .

Q. What strategies enhance the compound’s stability or bioactivity?

- Methodological Answer :

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -CF₃) to the oxadiazole ring for metabolic stability .

- Replace piperidine with spirocyclic analogs to reduce conformational flexibility .

- Prodrug Design : Esterify hydroxyl groups to improve bioavailability .

- Cocrystallization : Enhance solubility via coformers (e.g., succinic acid) .

Q. How is the compound’s mechanism of action validated experimentally?

- Methodological Answer :

- In Vitro Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .

- Gene Expression Profiling : RNA-seq to identify differentially expressed pathways post-treatment .

- Animal Models : Pharmacokinetic/pharmacodynamic (PK/PD) studies in disease models (e.g., xenograft mice for oncology) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.